(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a synthetic organic compound characterized by a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a primary amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol. This reaction forms a thiazolidine ring.
Introduction of the Phenylimino Group: The phenylimino group is introduced via a condensation reaction between the thiazolidinone core and aniline or a substituted aniline.
Addition of the Benzyl Group: The benzyl group, particularly with a trifluoromethyl substitution, is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating diseases such as cancer and infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Iminothiazolidinones: Similar in structure but with variations in the imino group, these compounds have diverse biological activities.
Uniqueness
(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-phenylimino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-17(19,20)12-6-4-5-11(9-12)10-14-15(23)22-16(24-14)21-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTMCFZBFJNDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301687-70-7 |
Source
|
Record name | 2-(PHENYLIMINO)-5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.